
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride is a chemical compound with the molecular formula C10H16ClNO2S. It is a quaternary ammonium salt where the nitrogen atom is bonded to three methyl groups and one phenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of trimethylamine with phenylsulfonyl chloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quaternary ammonium salts.
Scientific Research Applications
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with specific amino acid residues, leading to inhibition or activation of enzymatic activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methanaminium, N,N,N-trimethyl-1-(octadecyloxy)-, chloride
- Methanaminium, N,N,N-trimethyl-1-(phenylthio)-, chloride
- Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide
Uniqueness
Methanaminium, N,N,N-trimethyl-1-(phenylsulfonyl)-, chloride is unique due to its specific combination of a quaternary ammonium group and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The phenylsulfonyl group provides strong electron-withdrawing effects, enhancing the compound’s reactivity and stability.
Properties
CAS No. |
60595-13-3 |
|---|---|
Molecular Formula |
C10H16ClNO2S |
Molecular Weight |
249.76 g/mol |
IUPAC Name |
benzenesulfonylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C10H16NO2S.ClH/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IPIVOMLXXFCBQP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


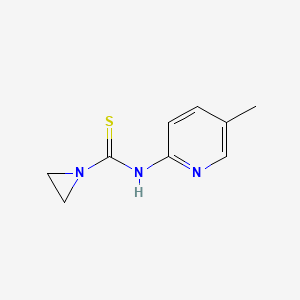
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
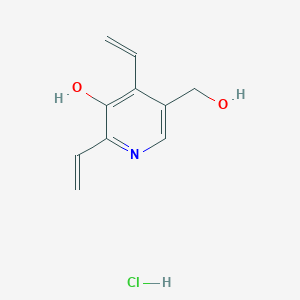
![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
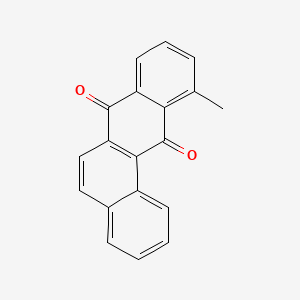


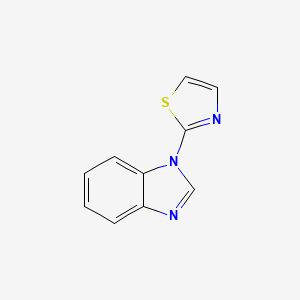
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

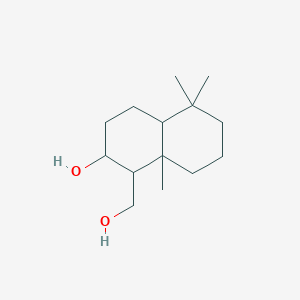
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
